5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenyl group, and a prop-2-en-1-ylsulfanyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may involve catalysts or reagents such as acetyl chloride, benzoxyl chloride, or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-methyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
- 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
What sets 5-Tert-butyl-2-methyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23N3S |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H23N3S/c1-6-12-24-17-13-16(20(3,4)5)21-19-18(14(2)22-23(17)19)15-10-8-7-9-11-15/h6-11,13H,1,12H2,2-5H3 |
InChI Key |
GEOZCCZADNKGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC=C |
Origin of Product |
United States |
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